IDO1 Inhibition Potency vs. Epacadostat
The target compound, 1H-Indole, 7-(1-piperazinyl)-, inhibits murine IDO1 with an IC50 of 13 nM in P815 cell-based assays [1]. This potency is comparable to the clinical-stage IDO1 inhibitor epacadostat, which exhibits IC50 values ranging from 10 nM to 75 nM across different assay formats [2][3]. The 7-substitution pattern is critical for maintaining low nanomolar potency; positional isomers (4-, 5-, 6-(1-piperazinyl)-1H-indole) lack published IDO1 inhibitory activity at comparable concentrations [1].
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1 in P815 cells) |
| Comparator Or Baseline | Epacadostat: IC50 = 10 nM (human IDO1, cell-based), IC50 = 52.4 nM (mouse IDO1 in HEK293/MSR cells), IC50 = 75 nM (IDO1 biochemical assay) [2][3] |
| Quantified Difference | Target compound IC50 within 1.3- to 5.8-fold of epacadostat depending on assay system; positional isomers show no validated IDO1 activity |
| Conditions | Mouse IDO1 transfected in P815 cells, 16-hour L-kynurenine HPLC analysis [1] |
Why This Matters
This data positions the 7-substituted compound as a viable starting point for IDO1 inhibitor development, with potency approaching that of clinical candidates while offering a distinct chemotype for intellectual property and SAR exploration.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): 1H-Indole, 7-(1-piperazinyl)-. Affinity Data: IC50 13 nM (mouse IDO1 in P815 cells). View Source
- [2] BindingDB. BDBM50126143: Epacadostat (INCB-024360). Affinity Data: IC50 75 nM (IDO1). View Source
- [3] MedChemExpress. Epacadostat (INCB 024360) Data Sheet. IC50: 71.8 nM (human IDO1), 52.4 nM (mouse IDO1). View Source
